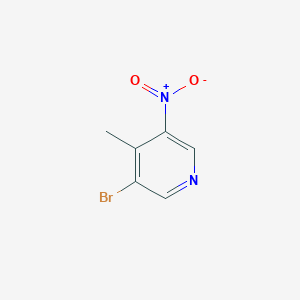

3-Bromo-4-methyl-5-nitropyridine

Übersicht

Beschreibung

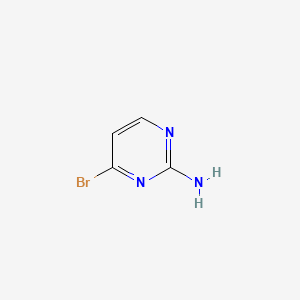

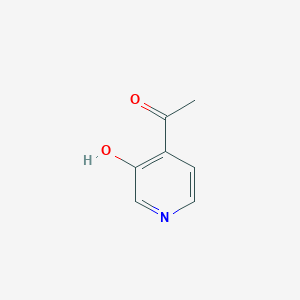

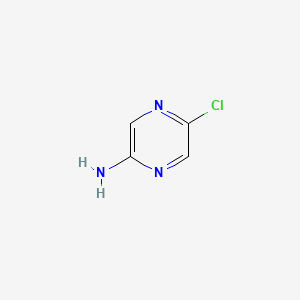

3-Bromo-4-methyl-5-nitropyridine is a compound that has not been directly studied in the provided papers. However, related compounds with similar substituents on the pyridine ring have been investigated, which can provide insights into the properties and behaviors that 3-Bromo-4-methyl-5-nitropyridine might exhibit. For instance, studies on 2-Amino-3-bromo-5-nitropyridine , 5-bromo-2-nitropyridine , and 2-amino-3-methyl-5-nitropyridine involve bromo and nitro substituents on a pyridine ring, which are relevant to understanding the molecular structure and potential reactivity of 3-Bromo-4-methyl-5-nitropyridine.

Synthesis Analysis

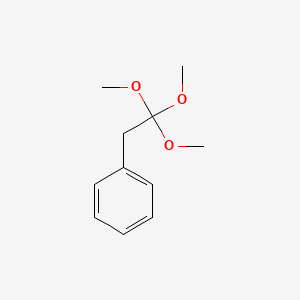

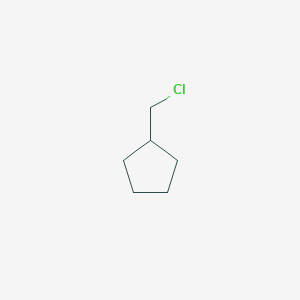

The synthesis of bromo-nitropyridine derivatives is not explicitly detailed in the provided papers. However, the nitration of pyridine N-oxide derivatives has been discussed, indicating that nitration can occur at specific positions on the pyridine ring depending on the presence of other substituents . This suggests that the synthesis of 3-Bromo-4-methyl-5-nitropyridine would likely involve a strategic nitration step, possibly of a pre-substituted bromo-methylpyridine.

Molecular Structure Analysis

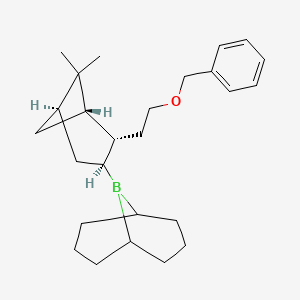

The molecular structure of bromo-nitropyridine derivatives has been studied using X-ray diffraction and density functional theory (DFT) calculations . These studies provide information on the equilibrium geometry, vibrational frequencies, and electronic properties of the molecules. For example, the crystal structures of related compounds show that they are stabilized by hydrogen bonds and exhibit a layered arrangement . DFT calculations help in understanding the molecular geometry and electronic distribution within the molecule .

Chemical Reactions Analysis

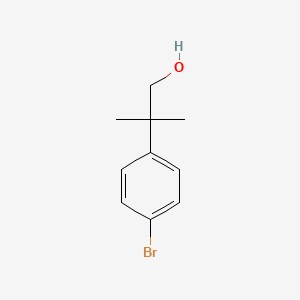

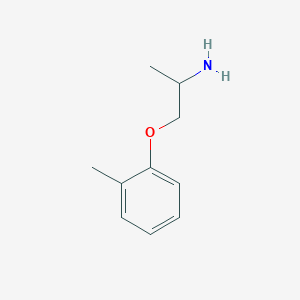

The reactivity of bromo-nitropyridine derivatives has been explored in various reactions. For instance, the reaction of bromomethyl-nitropyridines with aromatic amines can yield different products depending on the reaction conditions, such as pyrazolo-pyridines . Additionally, nitropyridine derivatives have been shown to undergo rearrangements with triethylamine to form imidazo-pyridines and indoles . These studies indicate that 3-Bromo-4-methyl-5-nitropyridine could potentially participate in similar reactions, leading to a variety of heterocyclic compounds.

Physical and Chemical Properties Analysis

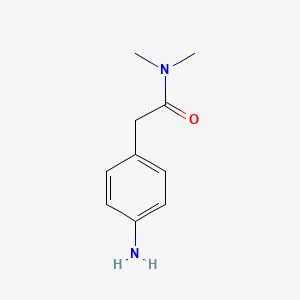

The physical and chemical properties of bromo-nitropyridine derivatives have been characterized through spectroscopic methods and quantum chemical calculations . Vibrational spectroscopy provides insights into the molecular vibrations and structure . Quantum chemical parameters such as HOMO-LUMO energies, electrophilicity index, and Fukui function have been calculated to predict reactivity and stability . The high value of the first-order hyperpolarizability in some cases suggests potential non-linear optical (NLO) behavior . Thermodynamic properties have also been studied, revealing how heat capacity, entropy, and enthalpy change with temperature .

Wissenschaftliche Forschungsanwendungen

-

Synthesis and Reactions of Nitropyridines

- Methods of Application : The reaction of pyridine and substituted pyridines with N2O5 in an organic solvent gives the N-nitropyridinium ion. When this is reacted with SO2/HSO3– in water, 3-nitropyridine is obtained (77% yield). With substituted pyridines, the method gives good yields for 4-substituted and moderate yields for 3-substituted pyridines .

- Results or Outcomes : From 3-nitropyridine, 5-nitropyridine-2-sulfonic acid is formed in a two-step reaction. From this, a series of 2-substituted-5-nitro-pyridines has been synthesized .

-

Reaction of Nucleophilic Reagents at the β-Position of 3-Bromo-4-nitropyridine N-Oxides

Safety And Hazards

The safety information for 3-Bromo-4-methyl-5-nitropyridine includes several hazard statements: H302-H312-H332 . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eyes, and using personal protective equipment .

Relevant Papers The relevant papers for 3-Bromo-4-methyl-5-nitropyridine include studies on its synthesis and reactions , as well as its safety data sheets . These papers provide valuable information on the properties and potential applications of 3-Bromo-4-methyl-5-nitropyridine.

Eigenschaften

IUPAC Name |

3-bromo-4-methyl-5-nitropyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5BrN2O2/c1-4-5(7)2-8-3-6(4)9(10)11/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFCIQRPATFRBOY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=NC=C1[N+](=O)[O-])Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00500853 | |

| Record name | 3-Bromo-4-methyl-5-nitropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00500853 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Bromo-4-methyl-5-nitropyridine | |

CAS RN |

69872-15-7 | |

| Record name | 3-Bromo-4-methyl-5-nitropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00500853 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Bromo-4-Methyl-5-Nitropyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.